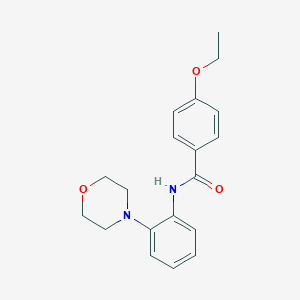
4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide, also known as ETP-46321, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has shown promising results in preclinical studies and is currently undergoing further evaluation for its potential clinical applications.
作用機序
The mechanism of action of 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide involves the inhibition of the activity of the enzyme poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is involved in DNA repair and cell survival, and its inhibition leads to DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators (Wang et al., 2019).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and reduction of inflammation. In preclinical studies, this compound has also been shown to reduce neuroinflammation and oxidative stress, which are associated with neurological disorders (Zhang et al., 2020).
実験室実験の利点と制限
One of the advantages of using 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide in lab experiments is its specificity for PARP-1 and COX-2, which reduces the potential for off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings (Wang et al., 2019).
将来の方向性
There are several future directions for research on 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the evaluation of the potential clinical applications of this compound in various diseases, including cancer and neurological disorders. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo (Wang et al., 2019).
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. This compound inhibits the activity of PARP-1 and COX-2, leading to DNA damage and cell death in cancer cells and the reduction of inflammation. Although there are some limitations to using this compound in lab experiments, there are several future directions for research that can improve its efficacy and potential clinical applications.
合成法
The synthesis of 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide involves a multi-step process that starts with the reaction of 2-morpholin-4-ylphenylamine with ethyl 4-bromobenzoate to form 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide. This intermediate is then reacted with sodium ethoxide and ethanol to form the final product, this compound. The overall yield of this synthesis method is around 40% (Wang et al., 2019).
科学的研究の応用
4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation (Wang et al., 2019). This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, by reducing neuroinflammation and oxidative stress (Zhang et al., 2020).
特性
分子式 |
C19H22N2O3 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-16-9-7-15(8-10-16)19(22)20-17-5-3-4-6-18(17)21-11-13-23-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22) |
InChIキー |
QHBXNAAVFTXZBA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




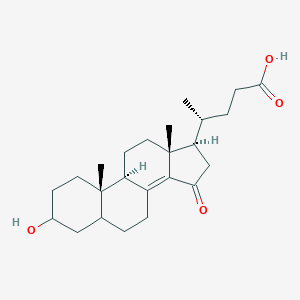
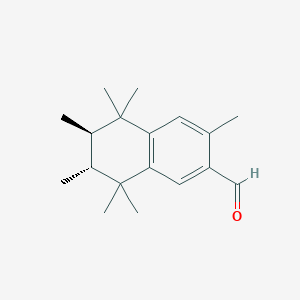
![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
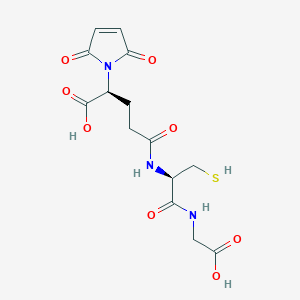

![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)

![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
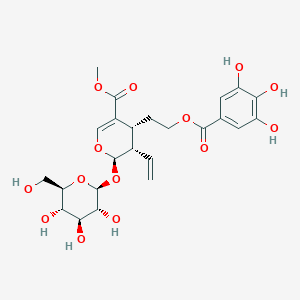
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)